4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate
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Overview
Description
4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is a complex organic compound with a molecular formula of C27H24ClN5O4S and a molecular weight of 550.04 g/mol This compound is notable for its intricate structure, which includes a triazole ring, a chlorophenyl group, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate typically involves multiple stepsThe final steps involve the addition of the sulfanyl group and the methoxyphenyl acetate moiety .
Industrial Production Methods
the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated derivatives .
Scientific Research Applications
4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Preliminary research suggests it may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may also influence various signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[({[5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
- 4-{(E)-[({[4,5-BIS(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
Uniqueness
Its methoxyphenyl acetate moiety, in particular, sets it apart from other related compounds .
Properties
Molecular Formula |
C26H22ClN5O4S |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
[4-[(E)-[[2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C26H22ClN5O4S/c1-17(33)36-22-13-8-18(14-23(22)35-2)15-28-29-24(34)16-37-26-31-30-25(19-6-4-3-5-7-19)32(26)21-11-9-20(27)10-12-21/h3-15H,16H2,1-2H3,(H,29,34)/b28-15+ |
InChI Key |
LYTMFZUMLQSSDK-RWPZCVJISA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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